molecular formula C16H16ClN3O5S B3518204 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

Cat. No.: B3518204
M. Wt: 397.8 g/mol
InChI Key: VUVDBIXVPDYQCN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Nitration: Introduction of a nitro group to a benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aniline ring.

    Sulfonylation: Introduction of a sulfonyl group to the aniline nitrogen.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Reduction: Formation of 2-(4-amino-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs.

    Materials Science: As a precursor for the synthesis of advanced materials.

    Biology: As a probe for studying biological pathways.

    Industry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The unique combination of a chloro-substituted aniline ring, a nitrophenyl group, and an acetamide moiety may confer specific properties, such as enhanced biological activity or improved material characteristics, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-11-8-12(17)6-7-15(11)19(26(2,24)25)10-16(21)18-13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDBIXVPDYQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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